molecular formula C24H34N4O2S B2377794 3-(6-(4-cyclohexylpiperazin-1-yl)-6-oxohexyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one CAS No. 422276-09-3

3-(6-(4-cyclohexylpiperazin-1-yl)-6-oxohexyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

Cat. No. B2377794
CAS RN: 422276-09-3
M. Wt: 442.62
InChI Key: AJAUFTOZRGLKAC-UHFFFAOYSA-N
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Description

3-(6-(4-cyclohexylpiperazin-1-yl)-6-oxohexyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a useful research compound. Its molecular formula is C24H34N4O2S and its molecular weight is 442.62. The purity is usually 95%.
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Scientific Research Applications

Anticonvulsant and Antimicrobial Activities

  • Synthesis and Applications : A novel series of 3-substituted-2-thioxoquinazolin-4(3H)-ones, related to the queried compound, have been synthesized and evaluated for their antimicrobial and anticonvulsant activities. The compounds demonstrated broad-spectrum activity against various bacteria and fungi, and some exhibited potent anticonvulsant activity, assessed by the maximal electro shock (MES) convulsion method (Rajasekaran, Rajamanickam, & Darlinquine, 2013).

Synthesis Methods and Chemical Properties

  • Cyclization Reactions : Research has explored the cyclization of certain cyanamides, including those similar to the queried compound, with methyl anthranilates and other agents, leading to the formation of various heterocyclic compounds. This process is significant for synthesizing derivatives of 2-thioxo-2,3-dihydroquinazolin-4(1H)-ones (Shikhaliev, Shestakov, Medvedeva, & Gusakova, 2008).

Antioxidant and Antitumor Activities

  • Diverse Derivatives Synthesis : Utilizing precursors like dodecanoyl isothiocyanate, research has led to the creation of derivatives of 2-thioxo-2,3-dihydroquinazolin-4(1H)-one. Some of these compounds were tested and exhibited notable antioxidant and antitumor activities, providing insights into potential therapeutic applications (Ismail & Elsayed, 2018).

Eco-Friendly Synthesis

  • Green Chemistry Approach : An eco-friendly synthesis method for 3-substituted-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones using choline chloride-based deep eutectic solvent has been developed. This approach emphasizes environmentally friendly synthesis methods for compounds similar to the one (Molnar, Klenkar, & Tarnai, 2017).

Anti-Inflammatory and Analgesic Activities

  • Pharmacological Evaluation : A series of 3-substituted-2-thioxoquinazolin-4(3H)-one derivatives have been synthesized and evaluated for anti-inflammatory and analgesic activities. These studies provide insights into the potential therapeutic uses of similar compounds in pain and inflammation management (Rajasekaran, Rajamanickam, & Darlinquine, 2011).

properties

IUPAC Name

3-[6-(4-cyclohexylpiperazin-1-yl)-6-oxohexyl]-2-sulfanylidene-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34N4O2S/c29-22(27-17-15-26(16-18-27)19-9-3-1-4-10-19)13-5-2-8-14-28-23(30)20-11-6-7-12-21(20)25-24(28)31/h6-7,11-12,19H,1-5,8-10,13-18H2,(H,25,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJAUFTOZRGLKAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCN(CC2)C(=O)CCCCCN3C(=O)C4=CC=CC=C4NC3=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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